molecular formula C6H7ClO2 B2991369 3-(2-Chloroacetyl)cyclobutan-1-one CAS No. 2445790-61-2

3-(2-Chloroacetyl)cyclobutan-1-one

Cat. No.: B2991369
CAS No.: 2445790-61-2
M. Wt: 146.57
InChI Key: SCGABGULQCWKFC-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)cyclobutan-1-one is an organic compound with the molecular formula C6H7ClO2 It is a cyclobutanone derivative where a chloroacetyl group is attached to the third carbon of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

Cyclobutanone+Chloroacetyl chlorideBaseThis compound\text{Cyclobutanone} + \text{Chloroacetyl chloride} \xrightarrow{\text{Base}} \text{this compound} Cyclobutanone+Chloroacetyl chlorideBase​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)cyclobutan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted cyclobutanones.

    Reduction: Formation of cyclobutanol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3-(2-Chloroacetyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutanone derivatives.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)cyclobutan-1-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloroacetyl group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

3-(2-Chloroacetyl)cyclobutan-1-one can be compared with other cyclobutanone derivatives such as:

    3-Acetylcyclobutanone: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.

    3-(2-Bromoacetyl)cyclobutan-1-one: Similar structure but with a bromo group instead of a chloro group, which can affect the reactivity and selectivity of reactions.

    3-(2-Hydroxyacetyl)cyclobutan-1-one: Contains a hydroxy group, making it more polar and potentially more reactive in certain reactions.

The uniqueness of this compound lies in its chloroacetyl group, which provides a versatile site for further chemical modifications and reactions.

Properties

IUPAC Name

3-(2-chloroacetyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-3-6(9)4-1-5(8)2-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGABGULQCWKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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